5-o-Tolylisoxazole-4-carboxylic acid ethyl ester

Description

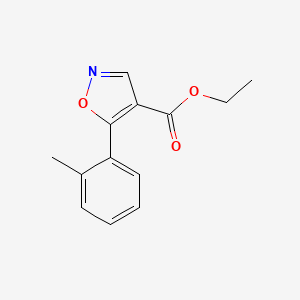

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with an ortho-methylphenyl (o-tolyl) group and at the 4-position with an ethoxycarbonyl moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. Isoxazole derivatives are widely studied for their biological activities, including immunomodulatory and anti-inflammatory effects . The ethyl ester group enhances lipophilicity, improving bioavailability and membrane permeability.

The ortho-tolyl substituent may influence reactivity due to steric hindrance compared to its meta- or para-substituted analogs .

Properties

IUPAC Name |

ethyl 5-(2-methylphenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGSIXGMUARJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form the isoxazole ring.

Introduction of Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxylic acid group at the 4-position of the isoxazole ring can be esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The tolyl group and ester functionality can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Positional Isomers of Tolyl-Substituted Isoxazole Esters

The position of the tolyl group (ortho, meta, para) significantly impacts physicochemical properties and biological activity.

Key Findings :

Heterocyclic Analogs with Varied Core Structures

Replacing the isoxazole ring with thiazole, imidazole, or oxazole alters electronic properties and applications.

Key Findings :

Functional Group Modifications

Variations in ester groups or additional substituents influence reactivity and applications.

Key Findings :

- Amino-substituted compounds (e.g., 5-amino-thiazole esters) show promise in drug discovery due to their ability to interact with biological targets .

- Hydroxy and propyl groups in imidazole derivatives improve solubility, enhancing their suitability for pharmaceutical formulations .

Biological Activity

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester (CAS No. 76344-90-6) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen. The presence of the o-tolyl group enhances its lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N2O3 |

| Molecular Weight | 233.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that isoxazole derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and inhibition of cell proliferation pathways, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases. This anti-inflammatory activity may be beneficial in conditions such as arthritis and other chronic inflammatory disorders .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes related to inflammatory responses and cancer cell survival.

- Modulation of Gene Expression : It could alter gene expression profiles related to apoptosis and inflammation through epigenetic mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of isoxazole derivatives:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, with IC50 values indicating potent activity .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its potential use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.